4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide
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Overview
Description
4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide is an organic compound that features a bromine atom, a nitro group, and an oxetane ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow chemistry techniques, which allow for the efficient and scalable synthesis of complex organic molecules. These methods can optimize reaction conditions, reduce waste, and improve overall yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The oxetane ring can participate in ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium catalysts: for hydrogenation reactions.
Copper complexes: for nucleophilic substitution.
Acids or bases: for ring-opening reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound’s unique structural properties make it useful in the design of novel materials with specific electronic or mechanical properties.
Biological Research: It serves as a probe for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxetane ring provides stability and enhances binding affinity to the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-nitrobenzamide: Lacks the oxetane ring, making it less stable and less effective in certain applications.
3-Nitro-N-(oxetan-3-yl)benzamide: Lacks the bromine atom, which affects its reactivity and binding properties.
Uniqueness
4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide is unique due to the presence of both the bromine atom and the oxetane ring, which confer enhanced stability, reactivity, and binding affinity compared to similar compounds. These properties make it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
4-bromo-3-nitro-N-(oxetan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O4/c11-8-2-1-6(3-9(8)13(15)16)10(14)12-7-4-17-5-7/h1-3,7H,4-5H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESZPGVFCMQINJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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